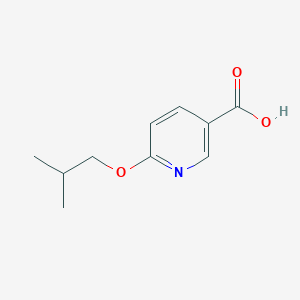

![molecular formula C11H15NO4S B1319790 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid CAS No. 91248-47-4](/img/structure/B1319790.png)

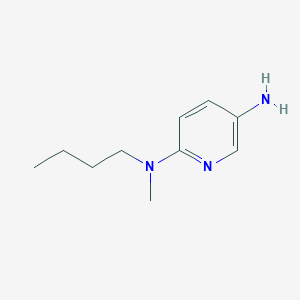

3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

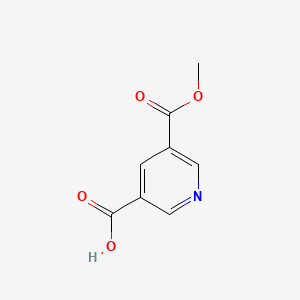

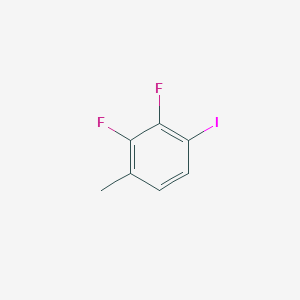

“3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid” is a chemical compound . It is also known as 3- [4- (AMINOSULFONYL)PHENYL]PROPANOIC ACID . The chemical formula of this compound is C₉H₁₁NO₄S .

Molecular Structure Analysis

The molecular structure of “3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid” can be represented by the canonical SMILES string: C1=CC (=CC=C1CCC (=O)O)S (=O) (=O)N . The InChI representation is InChI=1S/C9H11NO4S/c10-15 (13,14)8-4-1-7 (2-5-8)3-6-9 (11)12/h1-2,4-5H,3,6H2, (H,11,12) (H2,10,13,14) .Physical And Chemical Properties Analysis

The molecular weight of “3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid” is 229.25300 . It has a density of 1.412 g/cm3 . The boiling point is 459ºC at 760 mmHg . The melting point is 164-166ºC .Scientific Research Applications

Catalytic Transformations and Functionalization

- A study by Cai et al. (2007) explored the regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the development of ortho-functionalized derivatives like 3-(2'-tolyl)propanoic acid. This process was influenced by the acidity of reaction conditions and demonstrated the potential for producing various derivatives under mild conditions (Cai et al., 2007).

Renewable Building Blocks in Material Science

- Trejo-Machin et al. (2017) investigated the use of 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, as a renewable element for the enhancement of reactivity in molecules for benzoxazine ring formation. This approach signified the potential of using such compounds in a sustainable manner for material science applications (Trejo-Machin et al., 2017).

Stereoisomer Separation

- The research by Davadra et al. (2011) focused on the separation of stereo isomers of a compound closely related to 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid. This work underscores the importance of analytical methods in the separation and identification of isomers in research and pharmaceutical contexts (Davadra et al., 2011).

Synthesis of Heterocyclic Compounds

- A study conducted by Soliman et al. (2010) utilized a derivative of 3-(4-Phenyl) benzoyl propionic acid for the synthesis of various heterocyclic compounds. This demonstrates the compound's utility as a precursor for synthesizing a range of chemical structures, which can have diverse applications in organic chemistry (Soliman et al., 2010).

Anti-inflammatory Activities

- Research on compounds derived from the leaves of Eucommia ulmoides Oliv. identified new phenolic compounds, including derivatives of 3-(4-phenyl)propanoic acid, which exhibited modest inhibitory activities in anti-inflammatory tests (Ren et al., 2021).

Polymer Modification and Medical Applications

- Aly and El-Mohdy (2015) investigated the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including derivatives of 3-(4-hydroxyphenyl)propanoic acid. The study highlighted the potential of these modified polymers in biomedical applications due to their enhanced thermal stability and biological activities (Aly & El-Mohdy, 2015).

Conformational Studies and Hydrogen Bonding

- Nkansah et al. (2009) explored the conformational preferences of 3-(dimethylazinoyl)propanoic acid, highlighting the significance of intramolecular and intermolecular hydrogen bonding. This research provides insights into the molecular behavior of similar compounds (Nkansah et al., 2009).

Organotin Complex Synthesis

- Kundu et al. (2015) synthesized polymeric, molecular, and ionic organotin complexes using derivatives of 3-(4-phenyl)propanoic acid. This research contributes to the field of coordination chemistry and the development of novel organometallic compounds (Kundu et al., 2015).

Future Directions

properties

IUPAC Name |

3-[4-(dimethylsulfamoyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-4,6-7H,5,8H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKKLXQGFFMRAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588043 |

Source

|

| Record name | 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |

CAS RN |

91248-47-4 |

Source

|

| Record name | 3-[4-(Dimethylsulfamoyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-(dimethylamino)ethyl]nicotinamide](/img/structure/B1319767.png)